

Mass Spectrometry of Diethyl 1H-imidazole-4,5-dicarboxylate: A Comparative Guide

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Compound of Interest

Compound Name: *Diethyl 1H-imidazole-4,5-dicarboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of **Diethyl 1H-imidazole-4,5-dicarboxylate** and its analogs. The information presented herein is intended to support researchers in identifying and characterizing this and related compounds in complex matrices. The guide includes detailed experimental protocols, comparative data tables, and visualizations of experimental workflows and fragmentation pathways.

Comparative Analysis of Mass Spectrometry Data

The mass spectrometric analysis of **Diethyl 1H-imidazole-4,5-dicarboxylate** and its analogs is crucial for their unambiguous identification and structural elucidation. This section compares the expected mass spectral characteristics of **Diethyl 1H-imidazole-4,5-dicarboxylate** with a commercially available alternative, Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, and the parent compound, 1H-imidazole-4,5-dicarboxylic acid.

Quantitative data and expected fragmentation patterns are summarized in the tables below. These values are predicted based on the fragmentation of similar imidazole-containing compounds and dicarboxylic acid esters.

Compound	Molecular Formula	Molecular Weight (g/mol)	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
Diethyl 1H-imidazole-4,5-dicarboxylate	C ₉ H ₁₂ N ₂ O ₄	212.20	213.08	185.08, 167.07, 139.04, 112.03, 95.03, 68.03
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate	C ₁₂ H ₁₈ N ₂ O ₄	254.28[1][2]	255.13	227.13, 209.12, 181.09, 154.08, 137.08, 110.07
1H-imidazole-4,5-dicarboxylic acid	C ₅ H ₄ N ₂ O ₄	156.10[3]	157.02	139.01, 112.03, 95.03, 68.03

Table 1: Comparison of Molecular Weights and Predicted Key Fragment Ions.

Experimental Protocols

A robust and reliable method for the analysis of **Diethyl 1H-imidazole-4,5-dicarboxylate** and its analogs can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS).

LC-MS Analysis Protocol

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation:

- Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
- Vortex the sample for 30 seconds to ensure complete dissolution.
- Filter the sample through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient:
 - 0-1 min: 5% B
 - 1-5 min: 5% to 95% B
 - 5-7 min: 95% B
 - 7-7.1 min: 95% to 5% B
 - 7.1-10 min: 5% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL

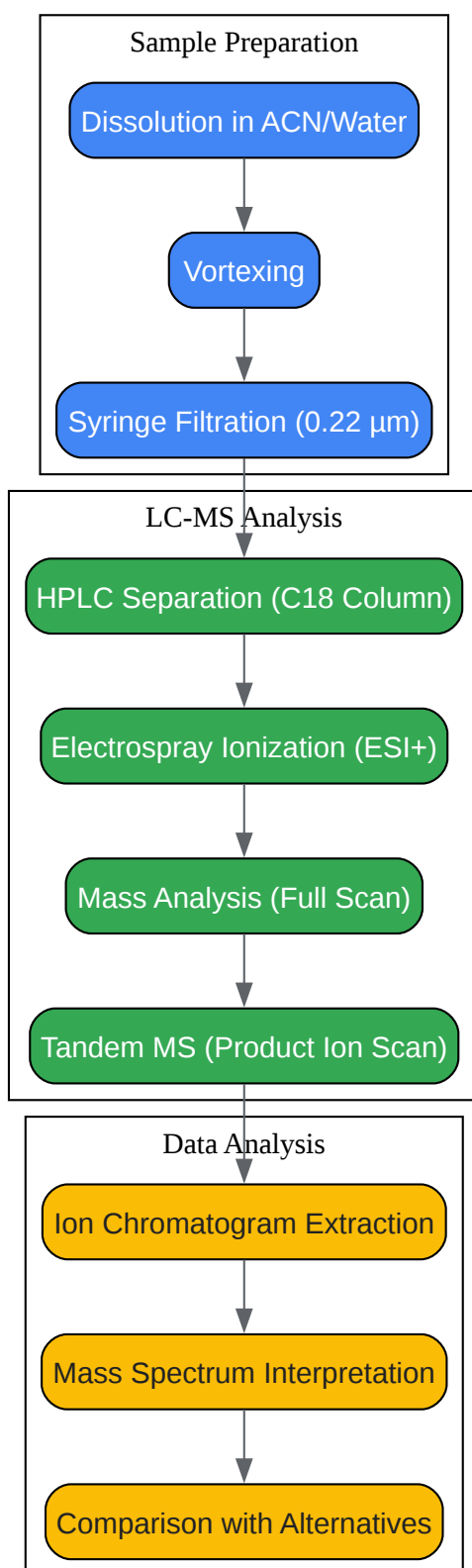
3. Mass Spectrometry Conditions:

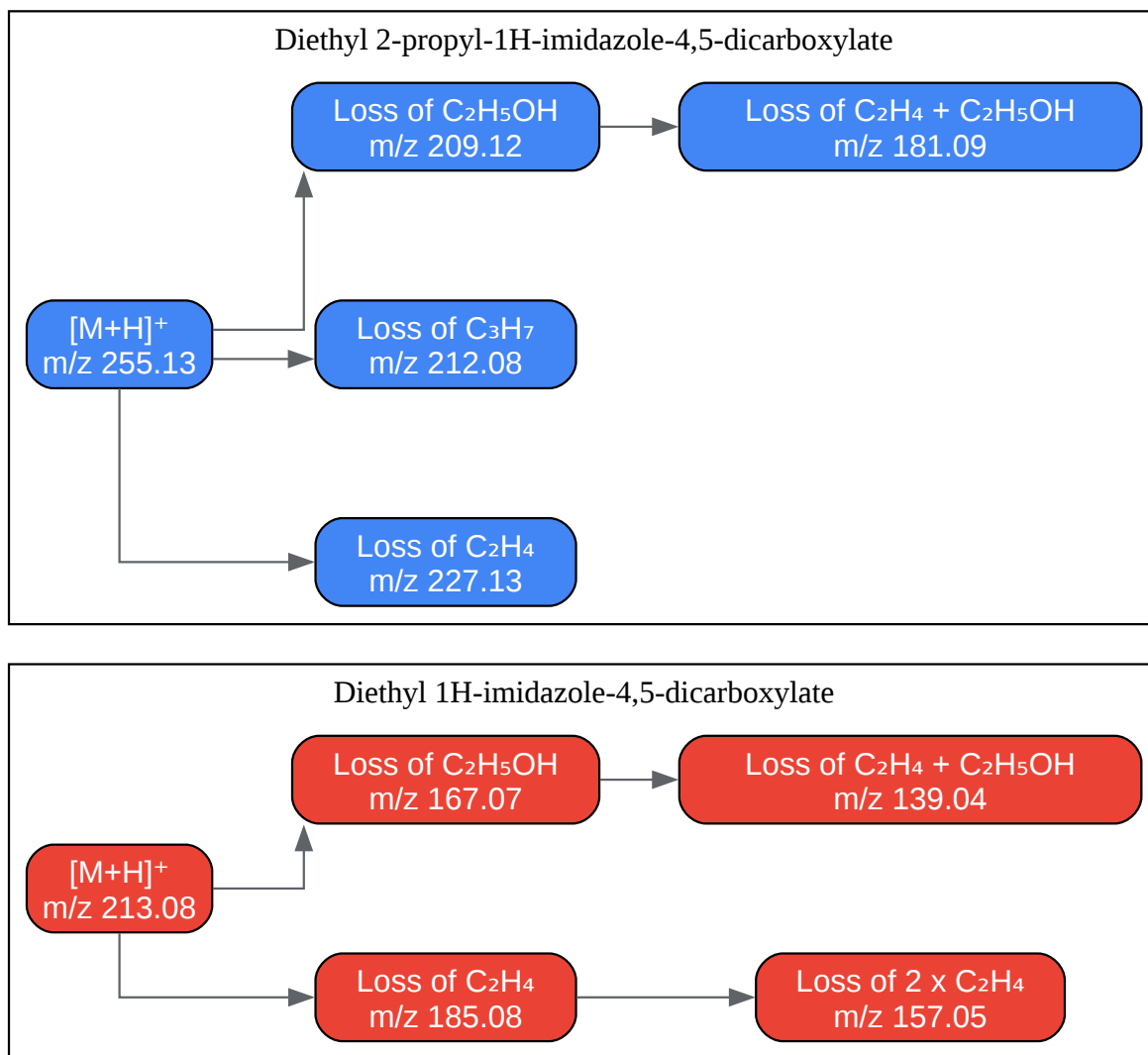
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr
- Acquisition Mode: Full scan (m/z 50-500) and product ion scan of the [M+H]⁺ ion.

- Collision Energy (for MS/MS): 10-30 eV (ramped)

Visualizations

To further clarify the experimental process and the relationships between the analyzed compounds, the following diagrams are provided.





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References

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